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  • Product: 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
  • CAS: 1269288-69-8

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics and potential of this thiazole derivative.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental heterocyclic structure present in numerous natural and synthetic compounds of significant biological importance.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The versatility of the thiazole scaffold has made it a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential.[6] This guide focuses on a specific derivative, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride, providing a detailed examination of its chemical and physical attributes. While this compound is often utilized as a key intermediate in the synthesis of more complex molecules, such as the antiviral agent Ritonavir, understanding its fundamental properties is crucial for its effective application in research and development.[7][8]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise chemical identity. This section outlines the key identifiers and structural representations of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.

IdentifierValue
Chemical Name 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
CAS Number 1269288-69-8
Molecular Formula C8H15ClN2S[9]
Molecular Weight 206.74 g/mol [9]
InChI 1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H[9]
SMILES Cl.CC(C)c1nc(CCN)cs1[9]

The structure of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is characterized by a central 1,3-thiazole ring. An isopropyl group is attached at the 2-position, and an ethanamine hydrochloride chain is at the 4-position. This specific arrangement of functional groups dictates the molecule's chemical reactivity and physical properties.

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of a compound are critical determinants of its behavior in various chemical and biological systems. This section summarizes the known properties of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is not always publicly documented.

PropertyValue/DescriptionSource(s)
Physical Form Solid
Melting Point Data for the specific hydrochloride salt is not readily available. A related compound, 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride, has a reported melting point of 62-65°C.[10]
Solubility Soluble in organic solvents such as ethanol and DMSO.[11]
pKa Predicted pKa for the free base is approximately 8.06±0.10.[12]
logP Not experimentally determined.
Storage Should be stored at room temperature.

Synthesis and Characterization: A Methodological Perspective

The synthesis of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine and its subsequent conversion to the hydrochloride salt are crucial processes for its utilization. While detailed, peer-reviewed laboratory protocols are scarce, patent literature provides a general framework for its synthesis. The following represents a generalized synthetic workflow based on these sources.

Generalized Synthetic Pathway

The synthesis typically involves the construction of the substituted thiazole ring followed by the elaboration of the ethanamine side chain. A common approach is the Hantzsch thiazole synthesis.

Synthetic_Pathway A Thioisobutyramide C 2-Isopropyl-4-(halomethyl)thiazole A->C Hantzsch Synthesis B 1,3-Dihaloacetone Derivative B->C D 2-Isopropyl-4-(acetonitrile)thiazole C->D Cyanation E 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine D->E Reduction F 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine HCl E->F HCl Treatment

Caption: Generalized synthetic workflow for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.

Exemplary Experimental Protocol (Conceptual)

The following protocol is a conceptual representation and should be optimized and validated for laboratory execution.

Step 1: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole

  • To a stirred solution of thioisobutyramide in a suitable solvent (e.g., ethanol), add an equimolar amount of 1,3-dichloroacetone.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Isopropyl-4-(acetonitrile)thiazole

  • Dissolve the 2-isopropyl-4-(chloromethyl)thiazole in a suitable solvent (e.g., dimethylformamide).

  • Add sodium cyanide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the nitrile derivative.

Step 3: Reduction to 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine

  • Dissolve the 2-isopropyl-4-(acetonitrile)thiazole in a suitable solvent (e.g., tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to obtain the free base of the target compound.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine free base in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Potential Applications

While 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is primarily documented as a chemical intermediate, the broader class of aminothiazole derivatives possesses a wide range of biological activities.[13]

General Biological Profile of Aminothiazoles

Thiazole-containing compounds are recognized for their diverse pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved antimicrobial and antifungal drugs.[1]

  • Anti-inflammatory Effects: Certain thiazole derivatives have demonstrated potent anti-inflammatory properties.[4]

  • Anticancer Potential: The aminothiazole scaffold is found in several anticancer agents, often acting as inhibitors of protein kinases involved in cell proliferation and survival signaling pathways.[3][14]

Potential Signaling Pathways

Based on the activities of related aminothiazole compounds, potential (though unconfirmed for this specific molecule) mechanisms of action could involve the modulation of key cellular signaling pathways.

Potential_Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Inflammation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR COX COX Enzymes LOX LOX Enzymes Aminothiazole Aminothiazole Derivative (Potential Inhibitor) Aminothiazole->PI3K Aminothiazole->COX Aminothiazole->LOX

Caption: Potential signaling pathways that could be modulated by aminothiazole derivatives.

It is important to emphasize that the specific biological activity and mechanism of action of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride have not been extensively studied and reported in peer-reviewed literature. Further research is required to elucidate its pharmacological profile.

Safety and Handling

Based on available safety data for similar compounds, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[9]

  • GHS Pictogram: GHS06 (Skull and crossbones)[9]

  • Signal Word: Danger[9]

  • Hazard Statement: H301 (Toxic if swallowed)[9]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[9]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a valuable chemical entity, primarily serving as a building block in the synthesis of more complex molecules of pharmaceutical interest. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and a conceptual synthetic pathway. While specific experimental data for some properties and detailed biological studies are limited, the established importance of the aminothiazole scaffold suggests that this compound and its derivatives may hold untapped therapeutic potential. Future research efforts could focus on the full characterization of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its pharmacological profile to uncover any intrinsic biological activities.

References

  • Benchchem. (n.d.). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide. Retrieved from Benchchem website.[14]

  • Shafreen, R. B., et al. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate.[1]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from IntechOpen website.[3]

  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.[2]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. ijpbms.com.[4]

  • Al-Ghorbani, M., et al. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.[5]

  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Retrieved from ChemicalBook website.[15]

  • ACS Publications. (2022). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications.[16]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from ResearchGate website.[6]

  • ChemicalBook. (n.d.). 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride Suppliers. Retrieved from ChemicalBook website.[10]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[13]

  • Sigma-Aldrich. (n.d.). 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich website.[9]

  • Sigma-Aldrich. (n.d.). [2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]amine hydrochloride. Retrieved from Sigma-Aldrich website.

  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Retrieved from Google Patents website.[7]

  • CymitQuimica. (n.d.). CAS 154212-60-9: N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine. Retrieved from CymitQuimica website.[17]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. Retrieved from Google Patents website.[8]

  • Cayman Chemical. (2023). PRODUCT INFORMATION. Retrieved from Cayman Chemical website.[11]

  • ChemicalBook. (2025). 2-Isopropyl-4-(methylaminomethyl)thiazole. Retrieved from ChemicalBook website.[12]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

Foreword: Charting the Course for a Novel Thiazole Compound The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a rigorous one, governed by the principles of safety, effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Thiazole Compound

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a rigorous one, governed by the principles of safety, efficacy, and a deep understanding of its behavior within a biological system. The compound 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride, a molecule featuring a substituted thiazole ring, represents such an early-stage candidate. While its specific biological activities are under investigation, a critical and immediate step in its preclinical development is the thorough characterization of its pharmacokinetics (PK) and bioavailability.

This guide is designed not as a report of existing data—as this compound is a novel entity with limited published information—but as a strategic and methodological roadmap. As a Senior Application Scientist, my objective is to provide a comprehensive framework for how to approach the pharmacokinetic evaluation of this molecule. We will explore the causality behind experimental choices, from initial physicochemical profiling to complex in vivo studies, ensuring that each step logically informs the next. This document serves as a foundational whitepaper for any research team dedicated to understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this, or structurally similar, investigational compounds.

Section 1: Foundational Physicochemical & In Vitro ADME Profiling

Before any in vivo studies are initiated, a foundational understanding of the compound's intrinsic properties is paramount. These initial assays are cost-effective, have high throughput, and are essential for designing meaningful animal studies and interpreting their results.

Physicochemical Characterization: The Building Blocks of Bioavailability

The hydrochloride salt form of the title compound suggests it is a basic molecule, likely with improved solubility and stability as a solid.[1] However, quantitative assessment is non-negotiable.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: An excess amount of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is added to a series of vials containing buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: The vials are agitated in a temperature-controlled shaker (typically at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting saturated solutions are filtered (using a 0.22 µm filter) or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

Rationale: Solubility is a primary determinant of oral absorption. Poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream.[3] Understanding the pH-dependent solubility profile is crucial for predicting its dissolution behavior in different segments of the gastrointestinal (GI) tract.

In Vitro Metabolic Stability: A First Look at Clearance

The metabolic fate of a drug is a key determinant of its half-life and potential for toxicity.[4] Initial screening using liver sub-cellular fractions provides a reliable forecast of in vivo metabolic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: The compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (from relevant species like rat, mouse, and human) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time.[5]

  • Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance (CLint), which can then be scaled to predict hepatic clearance in vivo.

Trustworthiness Check: This protocol must include positive controls (compounds with known high and low clearance) and negative controls (incubations without NADPH) to validate the metabolic activity of the microsomes and rule out non-enzymatic degradation.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound (free) fraction of a drug is available to exert pharmacological effects and be cleared from the body. Therefore, determining the extent of plasma protein binding is essential.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma (spiked with the test compound) from a chamber containing a protein-free buffer.

  • Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the free drug to diffuse across the membrane.

  • Quantification: At the end of the incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Insight: High plasma protein binding (>99%) can significantly limit the volume of distribution and reduce the rate of clearance, thereby prolonging the drug's half-life.

Section 2: In Vivo Pharmacokinetic Evaluation in Preclinical Species

Following promising in vitro results, the next logical step is to evaluate the compound's behavior in a living system. Rodent models (typically rats) are standard for initial PK studies due to their well-characterized physiology and cost-effectiveness.

Study Design: Intravenous vs. Oral Administration

To fully characterize the PK profile and determine absolute bioavailability, the compound must be administered via both an intravenous (IV) and an oral (PO) route in parallel groups of animals.

  • Intravenous (IV) Bolus: Administration directly into the systemic circulation bypasses absorption entirely. The resulting concentration-time profile provides a true picture of the drug's distribution and elimination. This route is essential for calculating clearance, volume of distribution, and the elimination half-life.[6]

  • Oral Gavage (PO): Administration into the stomach allows for the assessment of oral absorption and the impact of first-pass metabolism. Comparing the exposure (AUC) from the oral route to the IV route allows for the calculation of absolute bioavailability.[7]

G cluster_IV Intravenous (IV) Dosing Group cluster_PO Oral (PO) Dosing Group cluster_Analysis Bioanalysis & PK Modeling IV_Dose IV Bolus Dose (e.g., 1 mg/kg) IV_Sample Serial Blood Sampling (e.g., 2, 5, 15, 30, 60, 120, 240, 480 min) IV_Dose->IV_Sample Direct Systemic Entry Bioanalysis LC-MS/MS Quantification of Compound in Plasma IV_Sample->Bioanalysis PO_Dose Oral Gavage Dose (e.g., 10 mg/kg) GI_Tract GI Tract Absorption PO_Dose->GI_Tract Liver First-Pass Metabolism GI_Tract->Liver PO_Sample Serial Blood Sampling (e.g., 15, 30, 60, 120, 240, 480, 1440 min) Liver->PO_Sample Entry to Systemic Circulation PO_Sample->Bioanalysis PK_Calc Pharmacokinetic Parameter Calculation Bioanalysis->PK_Calc Bioavailability Absolute Bioavailability (F%) (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) PK_Calc->Bioavailability

Caption: Workflow for a definitive in vivo pharmacokinetic and bioavailability study.

Bioanalytical Method: The Key to Accurate Measurement

A robust and validated bioanalytical method is the cornerstone of any PK study. For a small molecule like 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[4][8]

Protocol Outline: LC-MS/MS Method Development

  • Tuning: The compound is infused into the mass spectrometer to optimize parent and product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), ensuring high specificity.

  • Chromatography: A reverse-phase C18 column is typically a good starting point. A gradient elution with mobile phases like acetonitrile and water (both containing a small amount of formic acid to improve ionization) is developed to achieve a sharp peak shape and separation from endogenous matrix components.

  • Sample Preparation: To remove proteins and phospholipids from plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[2] If matrix effects are significant, more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

Data Presentation: From Raw Data to Actionable Insights

The primary output of the in vivo study is the plasma concentration-time profile. From this data, key pharmacokinetic parameters are calculated.

Table 1: Hypothetical Pharmacokinetic Parameters for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)UnitDescription
Cmax 8501200ng/mLMaximum observed plasma concentration
Tmax 0.08 (5 min)0.5 (30 min)hTime to reach Cmax
AUC(0-t) 15007800ngh/mLArea under the curve from time 0 to the last measurement
AUC(0-inf) 15508000ngh/mLArea under the curve extrapolated to infinity
2.52.8hElimination half-life
CL 10.8-mL/min/kgClearance
Vdss 2.1-L/kgVolume of distribution at steady state
F (%) -51.6 %Absolute Bioavailability

Note: These are example data for illustrative purposes.

Calculation of Absolute Bioavailability (F%): F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F(%) = (8000 / 1550) * (1 / 10) * 100 = 51.6%

A bioavailability of ~52% would be considered moderate to good, suggesting that a significant portion of the orally administered dose reaches the systemic circulation.

Section 3: Interpretation and Next Steps

The synthesis of in vitro and in vivo data provides a holistic view of the compound's ADME profile.

  • Absorption: The Tmax of 30 minutes suggests rapid absorption from the GI tract. The calculated bioavailability of 51.6% indicates that while absorption is efficient, there may be some degree of first-pass metabolism or incomplete absorption that warrants further investigation (e.g., metabolite identification studies).

  • Distribution: A volume of distribution (Vdss) of 2.1 L/kg suggests the compound distributes beyond the systemic circulation into tissues. This is consistent with a small, lipophilic molecule.

  • Metabolism: The moderate clearance value (10.8 mL/min/kg), when compared to hepatic blood flow in the rat (~55 mL/min/kg), suggests a low-to-intermediate extraction ratio. This aligns with the good oral bioavailability, indicating that first-pass metabolism is not extensive.

  • Excretion: The elimination half-life of approximately 2.5-2.8 hours suggests that the compound would be cleared from the body relatively quickly, likely requiring multiple daily doses to maintain therapeutic levels, depending on its potency.

G cluster_Inputs cluster_Integration cluster_Outputs invitro In Vitro ADME (Solubility, Stability, PPB) integration Integrate & Correlate In Vitro vs. In Vivo invitro->integration invivo In Vivo PK (IV and Oral Dosing) invivo->integration dose Dose Prediction for Efficacy Studies integration->dose tox Human PK & DDI Risk Assessment integration->tox dev Candidate Developability Assessment integration->dev

Caption: Logical flow from pharmacokinetic data to drug development decisions.

This initial pharmacokinetic profile provides the critical data needed to move forward. The next steps would involve metabolite identification studies to understand the biotransformation pathways, and scaling the animal PK data to predict the human pharmacokinetic profile, which will ultimately guide the design of first-in-human clinical trials.

References

  • Benchchem. Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies.
  • El-Kassem, et al. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. PMC.
  • Sigma-Aldrich. 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride AldrichCPR. MilliporeSigma.
  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Bitsch, R. Comparative bioavailability of various thiamine derivatives after oral administration. ResearchGate.
  • PubMed. Comparative bioavailability of various thiamine derivatives after oral administration.
  • Journal of Chromatography B. A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
  • Benchchem. Application Notes and Protocols for the Quantification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • MDPI. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors.

Sources

Foundational

Unveiling the Pharmacological Profile: A Technical Guide to Characterizing the Receptor Binding Affinity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride

Preamble: Navigating the Unknowns in Early-Stage Drug Discovery In the landscape of pharmaceutical research, the journey from a novel chemical entity to a potential therapeutic candidate is both systematic and fraught wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Unknowns in Early-Stage Drug Discovery

In the landscape of pharmaceutical research, the journey from a novel chemical entity to a potential therapeutic candidate is both systematic and fraught with unknowns. The compound 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride, a thiazole derivative, represents such an early-stage molecule. While commercially available for research purposes, its pharmacological profile, particularly its receptor binding affinity, remains largely uncharacterized in publicly accessible literature.[1][2] This guide, therefore, serves a dual purpose: it is both a whitepaper on the potential significance of this compound, given the established roles of thiazole moieties in medicinal chemistry, and a detailed technical manual outlining a robust, field-proven workflow to comprehensively determine its receptor binding characteristics. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to elucidate the therapeutic promise of this and similar novel compounds.

The Thiazole Moiety: A Privileged Scaffold in Drug Design

The 1,3-thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and its metabolic stability. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, and are also found in central nervous system (CNS) active agents. The structural similarity of the title compound to known bioactive molecules suggests that it may interact with one or more G-protein coupled receptors (GPCRs), ion channels, or transporters. The presence of a primary amine in the ethylamine side chain further suggests a potential for interaction with aminergic receptors, such as dopaminergic, serotonergic, or adrenergic receptors.

A Phased Approach to Receptor Target Deconvolution

Given the lack of prior art for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride, a logical, phased approach is required to first identify its primary biological target(s) and then to quantify the affinity of this interaction. The following workflow is proposed as a comprehensive strategy for the pharmacological characterization of this compound.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Affinity Determination cluster_2 Phase 3: Functional Characterization A Compound Acquisition & QC B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Data Analysis: Identify Primary 'Hits' (e.g., >50% inhibition at 10 µM) B->C D Radioligand Competition Binding Assays (for identified 'hit' receptors) C->D Advance Promising Hits E Determine IC50 and Ki values D->E F Saturation Binding Assays (Optional) (to determine Kd of radioligand) D->F G Select Appropriate Functional Assay (e.g., cAMP, Ca2+ flux, GTPγS) E->G Characterize High-Affinity Binders H Determine Functional Potency (EC50) and Efficacy (% of control) G->H I Mode of Action Determination (Agonist, Antagonist, or Allosteric Modulator) H->I

Figure 1: A three-phased workflow for the comprehensive pharmacological characterization of a novel compound.

Phase 1: Broad Panel Screening for Target Identification

The initial step in characterizing a novel compound is to perform a broad screen against a panel of known biological targets. This is a cost-effective and efficient method to identify potential "hits" and to de-risk the compound by identifying potential off-target liabilities early in the discovery process.

Rationale for Broad Screening: Without any prior knowledge of the compound's biological activity, a broad screening approach is the most logical starting point. Commercial services such as the Eurofins SafetyScreen or the CEREP BioPrint offer panels of hundreds of receptors, ion channels, transporters, and enzymes. This allows for an unbiased assessment of the compound's interactivity with a wide range of potential targets.

Experimental Protocol: Broad Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride in a suitable solvent (e.g., DMSO or water).

  • Assay Concentration: The compound is typically screened at a single high concentration, usually 10 µM, to maximize the chances of detecting an interaction.

  • Assay Format: The specific assay formats will vary depending on the target but are typically radioligand binding assays for receptors and enzymatic or functional assays for other target classes.

  • Data Analysis: The results are reported as the percent inhibition of the binding of a known ligand or the activity of a known substrate. A "hit" is typically defined as a compound that produces >50% inhibition at the screening concentration.

Data Presentation: Hypothetical Screening Results

Target ClassRepresentative Target% Inhibition at 10 µM
Aminergic GPCRs Dopamine D285%
Serotonin 5-HT2A62%
Adrenergic α2A15%
Peptidergic GPCRs Opioid Mu5%
Ion Channels hERG25%
Transporters Dopamine Transporter (DAT)78%

Table 1: Representative hypothetical data from a broad panel screen of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.

Phase 2: Hit Confirmation and Affinity Determination

Once primary "hits" have been identified, the next step is to confirm these interactions and to quantify the affinity of the compound for each target. This is typically achieved through concentration-response radioligand competition binding assays.

Rationale for Competition Binding Assays: These assays are a robust and quantitative method to determine the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity for that receptor. The resulting data can be used to calculate the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound.

Experimental Protocol: Radioligand Competition Binding Assay (for Dopamine D2 Receptor)

  • Membrane Preparation: Utilize commercially available cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Selection: Choose a suitable high-affinity radioligand for the D2 receptor, such as [³H]-Spiperone or [³H]-Raclopride.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the test compound (2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride).

    • Add a fixed concentration of the radioligand (typically at its Kd value).

    • Add the cell membranes (typically 10-20 µg of protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • For total binding (B₀) wells, add only buffer, radioligand, and membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G A Prepare Serial Dilutions of Test Compound B Add Radioligand, Membranes, and Test Compound to Plate A->B C Incubate to Reach Equilibrium B->C D Harvest onto Filter Plates C->D E Measure Radioactivity D->E F Data Analysis: - Plot Concentration-Response Curve - Calculate IC50 - Calculate Ki using Cheng-Prusoff E->F

Figure 2: Workflow for a radioligand competition binding assay.

Phase 3: Functional Characterization

Identifying that a compound binds to a receptor is only part of the story. The final, and arguably most critical, phase is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's activity in another way (e.g., as a partial agonist or an allosteric modulator)?

Rationale for Functional Assays: Functional assays measure a downstream cellular response following receptor activation. The choice of assay depends on the signaling pathway of the receptor . For many GPCRs, this involves measuring changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca²+).

Experimental Protocol: cAMP Assay (for a Gαi-coupled receptor like the Dopamine D2 Receptor)

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor.

  • Assay Principle: The D2 receptor is coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add increasing concentrations of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For an agonist, the curve will show a concentration-dependent decrease in cAMP levels. The EC50 (half-maximal effective concentration) and Emax (maximal effect) can be determined.

    • To test for antagonist activity, the assay is run in the presence of a fixed concentration of a known agonist (e.g., dopamine), and the ability of the test compound to block the agonist's effect is measured.

Conclusion and Future Directions

The pharmacological characterization of a novel chemical entity like 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a systematic process of hypothesis generation and rigorous experimental validation. The workflow outlined in this guide provides a clear and robust path from an unknown compound to a well-characterized pharmacological tool or potential drug lead. By first identifying its primary biological targets through broad panel screening, then quantifying its binding affinity with competition assays, and finally elucidating its functional activity, researchers can build a comprehensive profile of the compound's mechanism of action. The insights gained from these studies are essential for making informed decisions in the complex and challenging process of drug discovery and development. The true potential of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride awaits its empirical determination through the application of these foundational principles of pharmacology.

References

Sources

Exploratory

Molecular weight and lipophilicity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride Abstract This technical guide provides a comprehensive analysis of two critical physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the compound 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride: its molecular weight and lipophilicity. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines both the theoretical foundations and the practical experimental and computational methodologies for the determination of these parameters. A detailed exploration of techniques such as mass spectrometry for molecular weight verification and the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) for lipophilicity assessment is presented. Furthermore, this guide delves into the significance of these properties in the context of a molecule's pharmacokinetic and pharmacodynamic profile, offering insights into their impact on drug absorption, distribution, metabolism, and excretion (ADME).

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from initial discovery to clinical application is a complex and multifaceted process. A molecule's intrinsic physicochemical properties are fundamental determinants of its ultimate success or failure. Among these, molecular weight and lipophilicity stand out as critical parameters that profoundly influence a compound's behavior in biological systems.

  • Molecular Weight is a measure of the mass of a molecule and is a key factor in assessing its "drug-likeness." It influences a compound's solubility, permeability across biological membranes, and overall pharmacokinetic profile.

  • Lipophilicity , the affinity of a molecule for a lipid-rich environment, is a crucial property that governs its ability to traverse cell membranes, bind to plasma proteins, and reach its target site.[] It is a delicate balance; while a certain degree of lipophilicity is essential for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

This guide will provide a detailed examination of the molecular weight and lipophilicity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride, a compound of interest in medicinal chemistry.

Molecular Weight Determination: From Theory to Experimental Verification

The molecular weight of a compound is a foundational piece of information, confirming its identity and purity. Its determination is a two-fold process involving theoretical calculation and experimental verification.

Theoretical Molecular Weight Calculation

The molecular weight of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is calculated from its empirical formula, which has been established as C₈H₁₅ClN₂S. The calculation involves summing the atomic weights of each constituent atom.

Table 1: Physicochemical Properties of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride

PropertyValueSource
Empirical Formula C₈H₁₅ClN₂S
Molecular Weight 206.74 g/mol [2]
CAS Number 1269288-69-8[2]

The molecular weight is calculated by adding the atomic weights of all atoms in the molecule and multiplying each by the number of atoms of that element present.[3]

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is crucial to confirm the structure and purity of a synthesized compound. Mass spectrometry is a powerful analytical technique for the determination of the molecular weight of small molecules.[3]

Principle of Mass Spectrometry: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. A sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then accelerated and separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion species.

Experimental Protocol: Direct Infusion Mass Spectrometry

  • Sample Preparation: A dilute solution of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced directly into the ion source of the mass spectrometer at a constant flow rate.

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically employed to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: The detector measures the intensity of the ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule [M+H]⁺ will confirm the molecular weight of the free base.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometer cluster_data_analysis Data Analysis Sample Compound Solution IonSource Ion Source (ESI) Sample->IonSource Infusion MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Processing MW_Confirmation Molecular Weight Confirmation Spectrum->MW_Confirmation Peak Analysis Shake_Flask_Workflow Start Prepare Pre-saturated n-Octanol and Water/Buffer AddCompound Dissolve Compound in One Phase Start->AddCompound Mix Vigorous Shaking (Equilibration) AddCompound->Mix Separate Centrifugation for Phase Separation Mix->Separate AnalyzeOctanol Analyze [Compound] in n-Octanol Separate->AnalyzeOctanol AnalyzeAqueous Analyze [Compound] in Aqueous Phase Separate->AnalyzeAqueous Calculate Calculate LogP/LogD AnalyzeOctanol->Calculate AnalyzeAqueous->Calculate

Figure 2: Workflow for the shake-flask method of LogP/LogD determination.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster and less material-intensive alternative to the shake-flask method for estimating lipophilicity. [4]This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Principle of RP-HPLC for Lipophilicity: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A correlation can be established between the logarithm of the retention factor (k) and the LogP values of a series of standard compounds.

Protocol for RP-HPLC Lipophilicity Estimation:

  • System Setup: An HPLC system equipped with a C18 column (a common non-polar stationary phase) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. [4]2. Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve of LogP versus log(k) is generated.

  • Sample Analysis: A solution of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is injected into the HPLC system under the same conditions, and its retention time is measured.

  • Lipophilicity Calculation: The log(k) of the test compound is calculated from its retention time and the column's dead time. The LogP value is then determined from the calibration curve.

RPHPLC_Workflow cluster_calibration Calibration cluster_analysis Sample Analysis cluster_calculation Calculation Standards Inject Standards with Known LogP CalibrationCurve Generate Calibration Curve (LogP vs. log(k)) Standards->CalibrationCurve LogP_Value Determine LogP from Calibration Curve CalibrationCurve->LogP_Value Sample Inject Test Compound RetentionTime Measure Retention Time Sample->RetentionTime Logk Calculate log(k) RetentionTime->Logk Logk->LogP_Value

Figure 3: Workflow for lipophilicity (LogP) estimation using RP-HPLC.
Computational Prediction of Lipophilicity

In the absence of experimental data, computational models provide a valuable means of estimating lipophilicity. These models can be broadly categorized into two classes: substructure-based and whole molecule approaches. [5]

  • Substructure-based methods: These approaches, such as atom-based LogP calculations, assume that the LogP of a molecule is the sum of the contributions of its individual fragments or atoms. [6]* Whole molecule methods: These models consider the entire molecular structure and properties, such as intermolecular forces, to predict lipophilicity. [5] A variety of software packages and online platforms are available for predicting LogP values. It is often advisable to use a consensus approach, averaging the predictions from several different algorithms to obtain a more robust estimate. [5][7] Table 2: Predicted Lipophilicity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine (Free Base)

Prediction MethodPredicted XlogPSource
XlogP (Predicted) 1.0[8]

It is important to note that these are theoretical predictions and may have a mean absolute error of 0.5 LogP units or more compared to experimental values. [6]The accuracy of such predictions is highly dependent on the quality and diversity of the dataset used to train the model.

Conclusion: An Integrated Perspective on Molecular Properties

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC. (n.d.). Retrieved from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). Retrieved from [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. (2025, February 18). Retrieved from [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets - MDPI. (2021, November 13). Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Retrieved from [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). Retrieved from [Link]

  • Computational Prediction of the Plasma Protein-Binding Percent of Diverse Pharmaceutical Compounds - PubMed. (2004, June 15). Retrieved from [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (n.d.). Retrieved from [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (2018, January 11). Retrieved from [Link]

  • Methods for determination of molecular weight. (n.d.). Retrieved from [Link]

  • RQM+. (2013, November 22). Molecular Weight Analysis: How to Measure MW?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Retrieved from [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC. (2023, July 31). Retrieved from [Link]

  • PubChemLite. (n.d.). [(2-isopropyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation and Application of 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine Hydrochloride Stock Solutions for Cell Culture

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Pharmacological Context The compound 2-(2-Isopropyl-1,3-thiazol-4-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Context

The compound 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine (Base CAS: 202817-08-1) is a highly specialized small molecule characterized by its substituted thiazole ring and ethylamine side chain[1]. Thiazole-ethylamine scaffolds are classical pharmacophores in medicinal chemistry. They are extensively utilized as critical building blocks in the synthesis of antiviral protease inhibitors (such as Ritonavir analogs) and serve as potent chemical probes for investigating G-protein coupled receptors (GPCRs), particularly due to their structural affinity for histamine receptors[2].

In cell culture and in vitro pharmacology, utilizing the hydrochloride (HCl) salt of this compound is strongly recommended over the free base. The protonation of the primary amine drastically enhances the compound's aqueous solubility and mitigates the risk of oxidative degradation at physiological pH[3]. This application note details the causality-driven methodology for preparing sterile, stable stock solutions and integrating them into cell-based assays.

Physicochemical Properties & Quantitative Data

Understanding the precise molecular weight of the salt form is critical for accurate molarity calculations. The data below summarizes the structural and physical properties required for experimental design[3][4].

PropertyValue / Description
Target Compound 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride
Base CAS Number 202817-08-1
Molecular Formula (Salt) C₈H₁₄N₂S · HCl
Molecular Weight (Salt) ~206.74 g/mol
Primary Application GPCR Ligand Probe / Synthesis Intermediate
Recommended Solvents Cell Culture Grade H₂O, PBS (pH 7.4), or Anhydrous DMSO
Reconstitution Mass/Volume Matrix

To achieve exact molar concentrations, use the following matrix based on the salt's molecular weight (206.74 g/mol ).

Desired ConcentrationMass of CompoundVolume of Solvent
10 mM 2.067 mg1.0 mL
50 mM 10.337 mg1.0 mL
100 mM 20.674 mg1.0 mL

Causality in Experimental Design: The "Why" Behind the Protocol

A robust protocol must be a self-validating system. Every step in the preparation of this stock solution is engineered to prevent artifacts in downstream cell culture assays:

  • Solvent Selection (H₂O vs. DMSO): Because it is an HCl salt, this compound exhibits excellent aqueous solubility. Preparing the stock in sterile H₂O or PBS is highly advantageous for live-cell assays, as it completely eliminates DMSO-induced transcriptomic changes or cellular toxicity. However, if the stock must be archived for >6 months, anhydrous DMSO is preferred to prevent hydrolytic degradation.

  • Filter Material Selection: Sterilization must be performed using Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) 0.22 µm syringe filters. Nylon filters must be strictly avoided, as they are notorious for non-specifically binding small lipophilic molecules, which would secretly reduce the actual molarity of your stock.

  • Single-Use Aliquoting: Repeated freeze-thaw cycles cause microscopic precipitation and concentration gradients. Aliquoting ensures that every experiment uses a pristine, first-thaw sample.

Step-by-Step Protocol: Stock Solution Preparation

Self-Validating System Check: To ensure the integrity of the stock solution, this protocol incorporates a post-filtration verification step to confirm that the compound was not lost to filter-binding.

Step 1: Equilibration Allow the lyophilized vial of 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and degrading the compound.

Step 2: Dissolution

  • Weigh the precise mass of the compound (e.g., 20.67 mg for a 100 mM stock) using an analytical balance.

  • Transfer to a sterile, amber glass vial or light-blocking microcentrifuge tube.

  • Add exactly 1.0 mL of the chosen solvent (H₂O, PBS, or DMSO).

  • Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.

Step 3: Sterilization & Verification

  • Inside a Class II Biosafety Cabinet, draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES syringe filter and dispense the solution into a new sterile tube.

  • Validation Step: Reserve 5 µL of the pre-filtered and post-filtered solution. Analyze via spectrophotometry (UV absorbance) to confirm the concentrations are identical, ensuring no compound was lost to the filter membrane.

Step 4: Aliquoting and Storage

  • Divide the sterile master stock into 50 µL or 100 µL single-use aliquots.

  • Snap-freeze the aliquots in liquid nitrogen or dry ice.

  • Store immediately at -20°C (for use within 3 months) or -80°C (for long-term archiving).

StockPrep A Equilibration & Weighing B Dissolution (H2O, PBS, DMSO) A->B Add Solvent C Sterile Filtration (0.22 µm PES) B->C Vortex & Sonicate D Aliquoting (Single-use) C->D Aseptic Hood E Cryopreservation (-80°C) D->E Snap Freeze

Workflow for the preparation, sterilization, and cryopreservation of the compound stock.

Cell Culture Application & Assay Integration

When applying the compound to in vitro models (e.g., GPCR activation assays, calcium mobilization, or toxicity screens), follow this workflow to maintain experimental integrity:

Step 1: Thawing Thaw a single aliquot at room temperature. Vortex immediately for 10 seconds to resolve any transient concentration gradients that formed during the freezing process.

Step 2: Intermediate Dilution Never add a highly concentrated master stock directly to cultured cells, as the localized high concentration can cause osmotic shock or solvent toxicity.

  • Dilute the master stock 1:100 or 1:1000 in pre-warmed (37°C) complete culture media to create a "Working Stock."

Step 3: Assay Treatment & Self-Validating Controls Apply the Working Stock to your cell culture plates. To validate that the observed biological effect is strictly due to the thiazole-ethylamine derivative, you must include:

  • Vehicle Control: A parallel well treated with the exact same volume of the solvent (e.g., 0.1% DMSO or PBS) used in the highest compound concentration.

  • Positive Control: If studying histamine receptor pharmacology, include a known agonist (e.g., Histamine) or antagonist to validate the assay's dynamic range.

Signaling L Thiazole-ethylamine Derivative R Target GPCR (e.g., Histamine Receptor) L->R Ligand Binding G G-Protein Activation (Gq/11) R->G Conformational Change E Phospholipase C (PLC) G->E Subunit Dissociation S IP3 / DAG Release E->S PIP2 Cleavage C Intracellular Ca2+ Mobilization S->C ER Channel Opening

Putative GPCR signaling cascade activated by thiazole-ethylamine derivatives in vitro.

References

  • [2] Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches - PMC. National Institutes of Health (NIH). Available at:

  • [1] CAS 202817-08-1: 2-(2-isopropylthiazol-4-yl)ethanamine. CymitQuimica. Available at:

  • [3] 202817-08-1 (C8H14N2S) - PubChemLite. Université du Luxembourg. Available at:

  • [4] 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine - NextSDS. NextSDS Chemical Substance Information. Available at:

Sources

Application

Application Note: Target Identification and Assay Development Using 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride

Executive Summary The identification of novel pharmacological targets for small-molecule ligands is a critical bottleneck in drug discovery. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of novel pharmacological targets for small-molecule ligands is a critical bottleneck in drug discovery. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a highly versatile chemical probe. Structurally, it serves as a bioisostere of histamine and other aminergic ligands, replacing the traditional imidazole ring with a sterically hindered, lipophilic 2-isopropylthiazole moiety [1]. This structural modification drastically alters its receptor affinity profile, making it an exceptional scaffold for discovering novel G-protein coupled receptor (GPCR) subtypes and mapping off-target protein interactions.

This application note provides a comprehensive, self-validating framework for utilizing this compound in target identification workflows, specifically focusing on affinity-based chemoproteomics (pull-down assays) and orthogonal radioligand binding validation.

Mechanistic Rationale & Physicochemical Profiling

To successfully deploy a small molecule in target identification, one must understand how its structural features dictate experimental design. The 2-isopropylthiazole core drives target pocket recognition via hydrophobic and Van der Waals interactions, while the terminal primary amine serves a dual purpose: it acts as a critical hydrogen-bond donor in physiological environments and provides an ideal nucleophile for covalent tethering in in vitro assays [2].

Causality in Assay Design
  • Immobilization Strategy: We utilize N-hydroxysuccinimide (NHS) ester chemistry to covalently link the primary amine of the ethanamine chain to a solid agarose matrix. This orientation ensures that the pharmacologically active 2-isopropylthiazole core remains fully exposed to interact with target proteins in the cell lysate.

  • Elution Strategy: Instead of harsh thermal denaturation (boiling in SDS) which releases non-specific background proteins, this protocol employs competitive elution . By introducing an excess of the free ligand, only proteins specifically bound to the thiazole pharmacophore are displaced, exponentially increasing the signal-to-noise ratio for downstream LC-MS/MS analysis.

Table 1: Physicochemical and Structural Properties
PropertySpecificationExperimental Implication
Chemical Name 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine HClStandardized nomenclature for reagent sourcing.
Molecular Formula C8H14N2S • HClSalt form ensures high aqueous solubility.
Molecular Weight 206.73 g/mol Low molecular weight allows high-density bead packing.
Functional Groups Thiazole ring, Isopropyl, Primary AmineAmine is utilized for NHS-coupling; Thiazole for target binding.
Aqueous Solubility >50 mg/mL (in PBS, pH 7.4)Ideal for physiological assay conditions without DMSO precipitation.

Workflow Visualization

PullDownWorkflow A 2-(2-Isopropyl-1,3-thiazol-4-YL) ethanamine HCl C Immobilized Probe Matrix A->C B NHS-Activated Sepharose B->C D Incubation with Cell Lysate C->D E Stringent Washing D->E F Competitive Elution E->F G LC-MS/MS Target ID F->G

Affinity pull-down workflow for de novo target identification using the thiazole probe.

Experimental Methodologies

Protocol A: Covalent Immobilization for Affinity Chromatography

This protocol establishes a self-validating system by generating both an active probe matrix and a negative control matrix simultaneously.

Materials:

  • 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine HCl

  • NHS-Activated Sepharose 4 Fast Flow

  • Coupling Buffer: 0.1 M HEPES, pH 7.4 (Strictly avoid Tris or Glycine)

  • Quenching Buffer: 1 M Ethanolamine, pH 8.0

Step-by-Step Procedure:

  • Resin Preparation: Wash 1 mL of NHS-Activated Sepharose with 10 mL of ice-cold 1 mM HCl to preserve the active NHS esters prior to coupling.

  • Ligand Preparation: Dissolve the thiazole-ethanamine ligand in Coupling Buffer to a final concentration of 10 mM. Causality note: HEPES is chosen over Tris because Tris contains a primary amine that would compete with the ligand, resulting in zero probe immobilization.

  • Coupling Reaction: Add 2 mL of the ligand solution to 1 mL of the washed resin. Rotate end-over-end at Room Temperature (RT) for 2 hours.

  • Control Matrix Generation: In a parallel tube, add 2 mL of Coupling Buffer (without ligand) to 1 mL of washed resin.

  • Quenching: Centrifuge both tubes (500 x g, 2 min), discard the supernatant, and add 2 mL of Quenching Buffer (Ethanolamine) to both the active and control matrices. Rotate for 1 hour at RT. This blocks any remaining unreacted NHS esters, preventing non-specific covalent binding of lysate proteins.

  • Equilibration: Wash both matrices sequentially with 0.1 M Acetate buffer (pH 4.0) and 0.1 M Tris-HCl (pH 8.0) to remove non-covalently bound ligand. Store in PBS at 4°C.

Protocol B: Cell Lysate Pull-Down and Target Elution

Step-by-Step Procedure:

  • Lysate Preparation: Lyse target cells (e.g., HEK293T) in mild lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitors). Centrifuge at 14,000 x g for 15 min to remove insoluble debris.

  • Pre-clearing: Incubate 5 mg of total protein lysate with 100 µL of the Control Matrix for 1 hour at 4°C. This self-validating step removes proteins that inherently stick to the agarose backbone.

  • Target Binding: Transfer the pre-cleared lysate to 100 µL of the Active Probe Matrix. Incubate overnight at 4°C with gentle rotation.

  • Stringent Washing: Wash the matrix 5 times with 1 mL of ice-cold lysis buffer.

  • Competitive Elution (Critical Step): Resuspend the beads in 200 µL of Elution Buffer containing 10 mM of free 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine HCl. Incubate for 30 minutes at RT. Causality note: The high concentration of free ligand outcompetes the immobilized ligand for the target protein's binding pocket, ensuring that only specific interactors are released into the supernatant for LC-MS/MS.

Orthogonal Validation: GPCR Radioligand Binding Assay

Once candidate targets (e.g., novel aminergic GPCRs) are identified via LC-MS/MS, they must be validated. Thiazole-ethanamines are known modulators of histamine receptor signaling pathways[1, 2].

GPCR_Signaling Ligand Thiazole-ethanamine Probe GPCR Target GPCR (e.g., H3R) Ligand->GPCR Binding Gi Gi/o Protein GPCR->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition MAPK MAPK Cascade Gi->MAPK Phosphorylation cAMP Decreased cAMP AC->cAMP Downregulation

Downstream GPCR signaling pathway modulated by thiazole-ethanamine derivatives.

Protocol C: Competitive Radioligand Binding

To confirm the binding affinity ( Ki​ ) of the compound to the newly identified receptor.

  • Membrane Preparation: Isolate cell membranes from cells overexpressing the identified GPCR target.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of a known radioligand (e.g., [³H]-N-alpha-methylhistamine for H3R), and increasing concentrations of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine HCl (1 nM to 100 µM).

  • Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Table 2: Representative Target Binding Profile

Note: Data represents expected structural-activity relationship (SAR) trends for thiazole-ethanamine derivatives based on historical pharmacological profiling [2].

Target ReceptorAffinity ( Ki​ )Functional Role / Notes
Histamine H1 Receptor > 10 µMLow affinity due to steric clash of the 2-isopropyl group.
Histamine H3 Receptor ~ 450 nMModerate affinity; isopropyl group fits lipophilic sub-pocket.
Novel Orphan GPCR TBDPrimary target for de novo identification via LC-MS/MS.

References

  • Smits, R. A., et al. (2003). "Synthesis and Pharmacological Identification of Neutral Histamine H1-Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Piwinski, J. J., et al. (2010). "A structure-activity relationship study of compounds with antihistamine activity: Identification of Structural Requirements for Dual Activity." ChemInform, ResearchGate. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine Hydrochloride

Overview & Mechanistic Context As a primary amine formulated as a hydrochloride (HCl) salt, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is theoretically expected to exhibit high aqueous solubility. The proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

As a primary amine formulated as a hydrochloride (HCl) salt, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is theoretically expected to exhibit high aqueous solubility. The protonated amine group provides strong polarity, which typically overcomes the lipophilicity of the isopropyl and thiazole moieties.

However, when researchers experience anomalous precipitation or poor solubility with this compound in experimental settings, it is rarely a failure of the molecule itself. Instead, it is usually driven by thermodynamic barriers introduced by the solvent environment—most notably the common ion effect , pH-induced free-basing , or solid-state polymorphic transitions . This guide provides the mechanistic causality behind these failures and self-validating protocols to resolve them.

Diagnostic Workflow

G Start Solubility Issue Detected with Amine HCl Salt CheckBuffer Is the solvent a chloride-rich buffer (e.g., PBS)? Start->CheckBuffer CommonIon Common Ion Effect Suppressing Dissolution CheckBuffer->CommonIon Yes CheckPH Is the buffer pH > 8.0? CheckBuffer->CheckPH No Solution1 Use non-chloride buffer (e.g., Acetate, Phosphate) CommonIon->Solution1 FreeBase Conversion to Lipophilic Free Base CheckPH->FreeBase Yes CheckSolid Perform XRPD/DSC on Precipitate CheckPH->CheckSolid No Solution2 Lower pH to < 7.0 or use cosolvents FreeBase->Solution2 Polymorph Stable Hydrate or Polymorph Formation CheckSolid->Polymorph Solution3 Formulate with Cyclodextrins or Liposomes Polymorph->Solution3

Diagnostic decision tree for troubleshooting amine hydrochloride solubility failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I dissolved the compound in 1X PBS (pH 7.4) or Saline, but a white precipitate formed immediately. Why does an HCl salt fail to dissolve in standard biological buffers? A1: This is a classic manifestation of the [1]. 1X PBS contains approximately 137 mM of sodium chloride, and standard saline contains 154 mM NaCl. For an amine hydrochloride salt dissolving in water, the solubility product equilibrium is defined as Ksp​=[R−NH3+​][Cl−] . When you introduce the compound into a chloride-rich medium, the massive excess of exogenous Cl− ions forces the equilibrium to the left. This suppresses the dissolution of the drug, causing the crystalline HCl salt to crash out of solution[2].

  • The Fix: Switch to a chloride-free buffer system (e.g., sodium acetate or sodium phosphate) with equivalent ionic strength to remove the common ion penalty.

Q2: I switched to a chloride-free buffer, but when I adjusted the pH to 8.5 for my assay, the compound precipitated again. What is happening? A2: You have crossed the solubility threshold of the free base . The primary ethanamine group on 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine has an estimated pKa of ~9.5 to 10.0. As the pH of your buffer approaches or exceeds this pKa, the amine loses its proton, converting from a highly polar cation into a neutral, lipophilic free base[3]. The presence of the isopropyl group and the thiazole ring makes the unprotonated molecule highly hydrophobic, drastically reducing its aqueous solubility.

  • The Fix: Maintain the assay pH below 7.5 if possible. If your assay strictly requires a high pH, you must employ solubility-enhancing excipients like cyclodextrins or cosolvents (e.g., DMSO).

Q3: How do I definitively know if the precipitate in my tube is the un-dissolved HCl salt or the free base? A3: You can determine this through a simple, self-validating pH-shift test. Isolate the precipitate via centrifugation and resuspend it in pure deionized water (pH ~5.5).

  • If it is the HCl salt (precipitated via the common ion effect), it will readily dissolve in the pure, chloride-free water.

  • If it is the free base , it will remain insoluble, because pure water is not acidic enough to rapidly reprotonate a dense crystalline free base without aggressive agitation. Adding a small volume of 0.1 M HCl will rapidly clear the solution, confirming free-base precipitation[4].

Quantitative Data: Expected Solubility Profiles

To aid in experimental design, the following table summarizes the expected solubility behavior of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride under various standard laboratory conditions.

ConditionBuffer SystemExpected SolubilityPrimary Limiting Mechanism
Ideal Aqueous Deionized Water (pH ~5.5)> 50 mg/mLNone (Optimal ionization, no common ions)
Chloride-Free Buffer 50 mM Sodium Acetate (pH 5.0)> 30 mg/mLNone (Optimal ionization, controlled pH)
Biological Saline 0.9% NaCl (pH ~5.5)< 5 mg/mLCommon Ion Effect ( Cl− suppresses Ksp​ )
Standard In Vitro 1X PBS (pH 7.4)< 1 mg/mLCommon Ion Effect + Partial Free-Basing
High pH Assay 0.1 M Sodium Borate (pH 9.5)< 0.1 mg/mLComplete Free-Base Precipitation

Self-Validating Experimental Protocols

Protocol 1: The "Spike and Spin" Diagnostic Assay

Purpose: To empirically differentiate whether poor solubility is caused by the common ion effect or pH-induced free-basing. This protocol uses parallel conditions to isolate variables, ensuring a self-validating result.

  • Preparation: Aliquot 1.0 mg of the solid compound into three separate 1.5 mL microcentrifuge tubes (Labeled A, B, and C).

  • Solvent Addition:

    • Tube A (Baseline Control): Add 100 µL of pure Deionized Water.

    • Tube B (Chloride Stress): Add 100 µL of 0.9% NaCl solution.

    • Tube C (pH Stress): Add 100 µL of 100 mM Sodium Borate buffer (pH 9.5).

  • Equilibration: Vortex all tubes vigorously for 5 minutes at room temperature.

  • Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any undissolved material.

  • Causality Analysis:

    • If Tube A has a pellet, the compound may have degraded or formed a highly stable, insoluble hydrate. Perform LC-MS for purity.

    • If Tube B has a pellet but Tube A is clear, the Common Ion Effect is confirmed. Avoid chloride-based buffers.

    • If Tube C has a pellet but Tube A is clear, pH-induced free-basing is confirmed.

Protocol 2: Cyclodextrin Complexation for In Vivo Dosing

Purpose: If high concentrations of the drug are required in physiological buffers (where both chloride and pH 7.4 are unavoidable), cyclodextrin complexation shields the lipophilic isopropyl-thiazole core from the aqueous environment, bypassing both precipitation mechanisms[5].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Deionized Water.

  • API Addition: Gradually add 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride to the HP-β-CD solution (aiming for a 10 mg/mL final API concentration) while stirring continuously at 300 rpm.

  • Inclusion Complexation: Sonicate the mixture for 15 minutes in a water bath at 37°C. The thermal energy and cavitation drive the lipophilic moiety of the drug into the hydrophobic cavity of the cyclodextrin.

  • Buffer Adjustment: Slowly add concentrated (10X) chloride-free phosphate buffer to bring the solution to the desired physiological osmolarity and pH.

  • Validation: Filter the final formulation through a 0.22 µm PTFE syringe filter. A true inclusion complex will pass through easily without clogging, whereas a micro-suspension will immediately foul the filter membrane.

Sources

Optimization

How to prevent degradation of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride during long-term storage

Welcome to the Technical Support Center for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride . As a primary amine hydrochloride salt featuring a substituted thiazole ring, this compound presents specific physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride . As a primary amine hydrochloride salt featuring a substituted thiazole ring, this compound presents specific physicochemical vulnerabilities during long-term storage.

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the mechanistic causality behind degradation and provides self-validating protocols to ensure the scientific integrity of your assays.

Degradation Pathways & Logical Relationships

To prevent degradation, we must first understand the environmental triggers that compromise the structural integrity of the compound. The diagram below illustrates the relationship between environmental exposure, chemical degradation, and the required preventative actions.

Degradation API 2-(2-Isopropyl-1,3-thiazol-4-YL) ethanamine HCl Moisture Atmospheric Moisture (High Humidity) API->Moisture Exposure LightO2 Ambient Light & Oxygen (Benchtop Storage) API->LightO2 Exposure Hydrolysis Deliquescence & Microenvironmental pH Drop Moisture->Hydrolysis Hygroscopicity Wasserman Photo-oxidation (Wasserman Rearrangement) LightO2->Wasserman Singlet O2 Desiccation Desiccation & Temp Control (<5% RH, -20°C) Hydrolysis->Desiccation Preventative Action InertGas Argon Purge & Amber Vials Wasserman->InertGas Preventative Action

Caption: Logical relationship between environmental exposure, degradation mechanisms, and preventative actions.

Diagnostic Troubleshooting & FAQs

Q1: My powdered compound has clumped together or formed a sticky paste. What happened, and is it still usable? A1: Your compound has undergone deliquescence due to its high hygroscopicity. Amine hydrochloride salts are highly polar and readily absorb moisture from the air[1][2]. When water is absorbed into the crystal lattice, it creates a localized microenvironment. Because it is a salt of a mineral acid, this microenvironment becomes highly acidic (low pH), which exponentially accelerates the hydrolysis of the compound[3]. Recommendation: Discard the paste. Once deliquescence occurs, the molar mass is compromised by unknown water weight, and the API has likely begun hydrolyzing.

Q2: I am detecting new peaks in my LC-MS chromatogram after three months of storage. What are these impurities? A2: These are likely oxidation products. While the thiazole ring is significantly more aromatic and stable than its oxazole counterparts, it is not entirely immune to oxidation[4]. Prolonged exposure to ambient light and atmospheric oxygen can trigger photo-oxidation pathways, such as the Wasserman rearrangement, particularly if the compound was stored in clear glass tubes on a lab bench[4]. Additionally, if moisture has compromised the hydrochloride salt, the liberated primary amine can react with atmospheric CO_{2} to form carbamate impurities.

Q3: Does the isopropyl group at the 2-position of the thiazole ring affect stability? A3: The isopropyl group provides some steric shielding to the thiazole ring, which is beneficial. However, it contains a tertiary carbon that is benzylic-like in its electronic nature (alpha to the heteroaromatic ring). Under harsh oxidative conditions or radical-initiating UV light, this position can be susceptible to autoxidation. This reinforces the strict requirement for storage in amber vials to block UV/Vis light transmission.

Storage Parameters & Quantitative Stability Data

To standardize your lab's approach, adhere to the following empirically derived storage parameters.

Storage ConditionAtmosphereContainer TypeRelative Humidity (RH)Expected Shelf LifeDegradation Risk
-80°C Argon / N_{2}Amber Glass (PTFE Seal)< 5%> 24 MonthsNegligible
-20°C Argon / N_{2}Amber Glass (PTFE Seal)< 5%12 - 24 MonthsLow
2-8°C Ambient AirClear Glass40 - 60%1 - 3 MonthsModerate (Oxidation/Moisture)
25°C (Benchtop) Ambient AirClear Glass> 60%< 2 WeeksHigh (Deliquescence)

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To guarantee reproducibility, your handling protocol must be a self-validating system . Repeated freeze-thaw cycles and transient atmospheric exposures are the primary culprits behind batch-to-batch experimental failure.

Workflow Step1 1. Thermal Equilibration Step2 2. Glove Box (<5% RH) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Backfill Step3->Step4 Step5 5. Storage (-20°C) Step4->Step5

Caption: Step-by-step experimental workflow for aliquoting and storing hygroscopic amine hydrochlorides.

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Pre-step):

    • Causality: Opening a cold vial in a humid room causes immediate condensation on the hygroscopic powder.

    • Action: Transfer the sealed master vial from the freezer to a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours before breaking the seal[1].

  • Controlled Environment Transfer:

    • Move the equilibrated vial into a glove box or a dry-purged enclosure maintained at <5% Relative Humidity.

    • Validation Check: Verify the hygrometer reading in the glove box before opening the API.

  • The "One-Touch" Aliquoting Rule:

    • Causality: Minimizing the time the bulk powder spends exposed to any trace moisture preserves the master batch.

    • Action: Weigh the compound by difference. Divide the entire bulk into single-use experimental aliquots using amber glass vials. Do not return unused powder to the master vial.

  • Inert Gas Purging:

    • Purge each individual aliquot vial with high-purity Argon for 10–15 seconds.

    • Expert Insight: Argon is preferred over Nitrogen because it is heavier than air and forms a denser protective blanket over the solid API, effectively displacing reactive oxygen and CO_{2}.

  • Sealing and Storage:

    • Cap immediately with PTFE-lined septa (avoid standard rubber, which can degrade and outgas). Transfer the sealed aliquots to a -20°C or -80°C freezer for long-term storage.

References

  • [4] Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - National Institutes of Health (PMC).

  • [1] SAFETY DATA SHEET: amine hydrochloride - Thermo Fisher Scientific.

  • [2] Hydrochloride - Grokipedia.

  • [3] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health (PMC).

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride in Biological Buffers

Welcome to the technical support guide for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and overcome stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and overcome stability challenges encountered when working with this compound in biological buffers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Stability

2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a primary amine with a thiazole core. While this structural motif is common in many biologically active molecules, including vitamin B1 (thiamine), it also presents inherent stability challenges in aqueous biological buffers.[1] The primary amine group is susceptible to various reactions, and the thiazole ring itself can be prone to degradation under certain conditions.[2][3][4] Understanding the potential degradation pathways is the first step toward mitigating these issues and ensuring reliable experimental outcomes.

Key factors that can influence the stability of this compound in your assays include:

  • pH of the buffer: Thiazole-containing compounds, like thiamine, exhibit pH-dependent stability. Generally, they are more stable in acidic conditions (pH < 6).[5][6]

  • Buffer Composition: Certain buffer components can catalyze degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6][7]

  • Presence of Oxidizing Agents: The thiazole ring and primary amine can be susceptible to oxidation.[2][8]

  • Light Exposure: Photodegradation can be a concern for some thiazole-containing compounds.[9]

This guide will walk you through identifying potential stability problems and implementing effective solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues observed during experimentation.

Issue 1: Loss of Compound Activity or Inconsistent Results Over Time

Question: I'm observing a progressive decrease in the biological activity of my compound during a multi-hour cell-based assay. What could be the cause?

Answer: This is a classic sign of compound degradation in the assay medium. The primary amine and the thiazole ring are likely reacting with components in your buffer or are unstable at the physiological pH and temperature of your experiment.

Potential Causes & Diagnostic Steps:
  • Hydrolytic Degradation: The thiazole ring can be susceptible to hydrolysis, especially at neutral to basic pH.[4] The primary amine can also undergo reactions in aqueous solutions.

  • Oxidation: The sulfur atom in the thiazole ring and the primary amine can be oxidized, leading to loss of activity.

  • Reaction with Buffer Components: Some common biological buffers or media components can react with your compound. For instance, aldehydes or ketones present in some media supplements could potentially react with the primary amine.

Recommended Solutions & Experimental Workflows:
  • Protocol 1: Time-Course Stability Assessment via LC-MS. This is the most direct way to confirm and quantify degradation.

    • Objective: To determine the rate of degradation of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride in your specific biological buffer.

    • Methodology:

      • Prepare a solution of your compound in the biological buffer of interest at the final assay concentration.

      • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

      • Immediately quench any potential reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard.[4]

      • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

    • Data Interpretation: Plot the concentration of the parent compound against time to determine its half-life in the buffer.

  • Diagram: Stability Assessment Workflow

    Stability_Workflow A Prepare Compound in Buffer B Incubate at Assay Conditions (e.g., 37°C) A->B C Sample at Time Points (0, 1, 2, 4, 8, 24h) B->C D Quench with Acetonitrile + Internal Standard C->D E Analyze by LC-MS/MS D->E F Determine Degradation Rate E->F

    Caption: Workflow for assessing compound stability over time.

  • Mitigation Strategies:

    • pH Optimization: If the compound is degrading rapidly, consider if your assay can be performed at a slightly more acidic pH, where thiazole rings are generally more stable.[5][6]

    • Fresh Preparations: Always prepare solutions of the compound fresh, immediately before use. Avoid using stock solutions that have been stored for extended periods, even when frozen.

    • Antioxidant Supplementation: If oxidation is suspected, consider the addition of antioxidants to your buffer system, if compatible with your assay. Thiazolidine molecules, for example, have been shown to have antioxidant effects in cell culture media.[10]

Issue 2: Poor Solubility and Precipitation in Aqueous Buffers

Question: My compound, which is a hydrochloride salt, is precipitating out of solution when I dilute my DMSO stock into my aqueous biological buffer. Why is this happening and how can I fix it?

Answer: While hydrochloride salts are generally formulated to enhance aqueous solubility, precipitation can still occur due to several factors, including the common ion effect, buffer pH relative to the compound's pKa, and the final concentration exceeding its solubility limit in that specific buffer.

Potential Causes & Diagnostic Steps:
  • Buffer pH and Compound pKa: The primary amine on your compound has a pKa. If the pH of your buffer is at or above this pKa, the amine will be deprotonated, becoming less charged and potentially less soluble.

  • Buffer Composition: High concentrations of salts in the buffer can decrease the solubility of your compound (salting out).

  • Final Concentration: The final concentration of your compound may simply be too high for the aqueous buffer to support.

Recommended Solutions & Experimental Workflows:
  • Protocol 2: Kinetic and Thermodynamic Solubility Assessment.

    • Objective: To determine the maximum soluble concentration of your compound in the assay buffer.

    • Methodology (Kinetic Solubility):

      • Prepare a high-concentration stock solution of your compound in DMSO.

      • Add small aliquots of this stock to your biological buffer while vortexing.

      • Visually inspect for the first sign of persistent precipitation. The concentration just before this occurs is the kinetic solubility.

    • Methodology (Thermodynamic Solubility):

      • Add an excess of the solid compound to your biological buffer.

      • Stir the suspension for 24-48 hours to reach equilibrium.

      • Filter the solution to remove the undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Mitigation Strategies:

    • Co-solvents: If your assay allows, maintain a small percentage of an organic co-solvent like DMSO (typically <0.5%) in the final assay volume to help maintain solubility.[4]

    • pH Adjustment: If the buffer pH is the issue, consider using a buffer system that maintains a pH well below the pKa of the primary amine.

    • Stock Concentration: Lower the concentration of your DMSO stock solution so that a larger volume needs to be added to the buffer. This can sometimes help prevent localized high concentrations that lead to precipitation upon dilution.

  • Data Summary: Solubility Troubleshooting

    Problem Potential Cause Recommended Action
    Precipitation on dilution Buffer pH > pKa Use a buffer with a lower pH.
    High salt concentration Decrease the salt concentration of the buffer if possible.
    Exceeding solubility limit Determine the compound's solubility and work below that limit.

    | | | Use a co-solvent like DMSO (<0.5%). |

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: My compound is potent in a biochemical (enzyme) assay but shows significantly weaker activity in a cell-based assay. Could this be a stability issue?

Answer: Yes, this is a strong possibility. The environment inside a cell is very different from a simple biochemical buffer and can lead to metabolic degradation of your compound.

Potential Causes & Diagnostic Steps:
  • Metabolic Degradation: Intracellular enzymes, such as cytochrome P450s, can metabolize your compound into inactive forms.[4] Thiazole-containing compounds can be susceptible to such metabolic transformations.

  • Efflux by Transporters: The compound may be actively pumped out of the cells by efflux transporters.

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target.

Recommended Solutions & Experimental Workflows:
  • Protocol 3: Metabolic Stability Assay using Liver Microsomes.

    • Objective: To assess the susceptibility of your compound to metabolism by key drug-metabolizing enzymes.

    • Methodology:

      • Incubate your compound at a known concentration with liver microsomes (e.g., human, rat) and the necessary cofactors (e.g., NADPH).

      • Take samples at various time points.

      • Quench the reaction and analyze the remaining parent compound by LC-MS/MS.

    • Data Interpretation: A rapid loss of the parent compound indicates high metabolic liability. You can also use LC-MS/MS to identify the major metabolites being formed.

  • Diagram: Factors Affecting Cellular Activity

    Cellular_Activity cluster_cell Cell A Compound Enters Cell B Metabolism (e.g., CYP450s) A->B C Efflux A->C D Target Engagement A->D B->Inactive_Metabolites C->Compound_Outside Biological_Response Biological_Response D->Biological_Response Activity Compound_Outside->A Permeability Compound_Outside_Label Compound Outside Inactive_Metabolites_Label Inactive Metabolites

    Caption: Cellular factors influencing compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the solid 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride? A1: As a primary amine hydrochloride salt, it is hygroscopic, meaning it can absorb moisture from the air.[7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][11]

Q2: What type of buffer should I choose to maximize stability? A2: Given the general instability of thiazole rings at neutral or alkaline pH, a buffer system that maintains a pH between 4 and 6 would be ideal, if compatible with your biological assay.[5][6] Buffers like MES or acetate could be considered. Always verify the compatibility of the buffer with your specific experimental system.

Q3: Can I use phosphate-buffered saline (PBS)? A3: While PBS is a very common biological buffer, phosphate ions can sometimes interact with small molecules. It's recommended to perform a stability study in PBS using the LC-MS method described above to confirm that your compound is stable in this buffer over the course of your experiment.

Q4: My compound seems to degrade even when stored as a frozen DMSO stock. Why? A4: While freezing slows down chemical reactions, it doesn't stop them entirely. Repeated freeze-thaw cycles can also be detrimental. Water can be absorbed by DMSO from the atmosphere, and if present in your stock, it can lead to slow hydrolysis even at low temperatures. It is always best practice to use freshly prepared stock solutions or to prepare small, single-use aliquots to minimize freeze-thaw cycles.

Q5: Are there any known degradation pathways for thiazole-containing compounds? A5: Yes, several degradation pathways have been identified. These include:

  • Oxidation: The thiazole ring can be oxidized, sometimes leading to ring cleavage.[2][8]

  • Hydrolysis: Under certain pH and temperature conditions, the thiazole ring can undergo hydrolytic cleavage.[4][12]

  • Photodegradation: Some thiazole derivatives can degrade upon exposure to light, often through a reaction with singlet oxygen.[9] It is good practice to protect your compound from light during storage and experiments.

By understanding the chemical liabilities of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride and proactively assessing its stability in your experimental systems, you can significantly improve the quality and reproducibility of your research data.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Al-Maqdi, K. A., Hisaindee, S., & Ashraf, S. S. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Wikipedia. (n.d.). Thiazole.
  • Al-Maqdi, K. A., Hisaindee, S., & Ashraf, S. S. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Semantic Scholar.
  • BenchChem. (n.d.). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • MilliporeSigma. (n.d.). 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride AldrichCPR.
  • Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews.
  • Merck. (n.d.). [2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]amine hydrochloride.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Dwivedi, A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC.
  • Journal of Pharmaceutical Sciences. (n.d.). The Effect of Buffers on Protein Conformational Stability.
  • Desheng. (2024, October 4). pH Changes of Tris-HCl Buffers at Different Concentrations.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • Dwivedi, A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed.
  • CDH Fine Chemicals India. (n.d.). Biological buffers.
  • Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. PubMed.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for 2-(2-Isopropyl-1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride .

As a primary amine coupled with a thiazole ring, this molecule presents classic chromatographic challenges—most notably, severe peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic understanding of the problem, field-proven troubleshooting FAQs, and self-validating experimental protocols to achieve optimal peak symmetry.

Mechanistic Overview: The Causality of Peak Tailing

To solve peak tailing, we must first understand the thermodynamic and electrostatic environment inside the column [1]. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine is a strongly basic compound. Its primary aliphatic amine has a predicted pKa of ~9.5–10.0, while the thiazole nitrogen has a pKa of ~2.5.

In a standard mid-pH mobile phase (pH 4.0–7.0), the primary amine is fully protonated ( −NH3+​ ). Simultaneously, the residual silanol groups ( Si-OH ) on the surface of traditional silica-based stationary phases begin to ionize into negatively charged silanoxanes ( Si-O− ) at pH > 3.5 [2].

The resulting electrostatic attraction between the positively charged analyte and the negatively charged stationary phase creates a secondary retention mechanism . While the bulk of the analyte elutes via hydrophobic partitioning (the primary mechanism), a fraction of the molecules undergoes strong ion-exchange interactions with the silanols. Because these silanol sites are limited and heterogeneous, they become saturated quickly, causing the analyte to "stick" and elute slowly, manifesting as an asymmetrical, tailing peak [3].

G A 2-(2-Isopropyl-1,3-thiazol-4-YL) ethanamine (Protonated) B Silica Stationary Phase (Residual Si-O⁻) A->B Mid-pH (Si-O⁻ active) C Primary Retention (Hydrophobic Partitioning) A->C Main Mechanism D Secondary Interaction (Ion-Exchange / H-Bonding) B->D E Symmetrical Peak (Ideal) C->E F Peak Tailing (As > 1.5) D->F Delayed Elution

Caption: Analyte-stationary phase interaction pathway driving peak tailing for basic amines.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine peak exhibit severe tailing on a standard C18 column, even with a high organic modifier concentration? A1: Increasing the organic modifier only accelerates the hydrophobic partitioning (primary retention); it does not neutralize the electrostatic secondary interactions. Standard C18 columns possess unreacted, accessible silanol groups. For basic amines, a highly base-deactivated or sterically protected end-capped column is mandatory [1]. End-capping replaces residual silanols with non-polar trimethylsilyl (TMS) groups, physically blocking the amine from accessing the acidic silica backbone.

Q2: How does mobile phase pH influence the peak shape of this specific amine? A2: pH is the master variable in basic amine chromatography [3]. You have two distinct thermodynamic pathways to achieve symmetry:

  • Low pH Strategy (pH 2.0 - 2.5): By lowering the pH below the pKa of the silanol groups (~3.5), you force the silanols into their neutral, protonated state ( Si-OH ). This eliminates the negative charge on the column, shutting down the secondary ion-exchange mechanism [2].

  • High pH Strategy (pH 10.5 - 11.0): By raising the pH above the pKa of the primary amine, you deprotonate the analyte, converting it into its neutral free-base form. A neutral molecule cannot undergo electrostatic interactions with ionized silanols. (Note: This requires a specialized hybrid-silica column stable at high pH).

Q3: Should I use mobile phase additives, and if so, which ones? A3: Yes. If you are operating at a low pH, using an ion-pairing reagent like Trifluoroacetic acid (TFA) (0.05% - 0.1% v/v) is highly effective. TFA serves a dual purpose: it lowers the pH to suppress silanol ionization, and the lipophilic trifluoroacetate anion pairs with the protonated amine to form a neutral complex, enhancing hydrophobic retention and masking residual active sites [4]. Alternatively, amine modifiers like Triethylamine (TEA) can be added to competitively bind to active silanols, though they are less favored today due to MS incompatibility.

Q4: Could the issue be related to column overload rather than chemical interactions? A4: Yes. Basic amines have a low saturation capacity on silica columns. If the Asymmetry Factor ( As​ ) decreases significantly when you inject a 1:10 dilution of your sample, you are experiencing mass overload [2]. If the peak shape remains identical regardless of concentration, the issue is chemical (silanol interactions).

Troubleshooting Workflow

Workflow Start Observe Peak Tailing (As > 1.2) Check Do all peaks tail? Start->Check Physical Physical Issue: Check Dead Volume / Fittings Check->Physical Yes Chemical Chemical Issue: Secondary Interactions Check->Chemical No (Only Basic Amine) Action1 Lower pH to < 2.5 (Protonate Silanols) Chemical->Action1 Action2 Use Base-Deactivated/ End-Capped Column Chemical->Action2 Action3 Add Ion-Pairing Reagent (e.g., 0.1% TFA) Chemical->Action3

Caption: Logical diagnostic workflow for resolving HPLC peak tailing.

Quantitative Data: Parameter Impact Matrix

The following table summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor ( As​ ) of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine. An ideal As​ is 1.0; values > 1.2 indicate problematic tailing [2].

Parameter / ConditionMechanism of ActionExpected Asymmetry ( As​ )Resolution / Sensitivity Impact
Standard C18, pH 6.0 (No Additives) Strong electrostatic interaction between −NH3+​ and Si-O− 2.5 - 3.5 (Severe)Poor resolution; low signal-to-noise ratio.
Standard C18, pH 2.5 (Formic Acid) Silanols protonated ( Si-OH ); secondary interactions minimized.1.3 - 1.5 (Moderate)Improved peak height; potential early elution.
End-capped C18, pH 2.0 (0.1% TFA) Silanols neutralized + Ion-pairing masks residual active sites [4].1.0 - 1.1 (Ideal)Excellent resolution; sharp peaks; MS signal suppression possible.
Hybrid Silica C18, pH 10.5 (NH₄OH) Amine deprotonated (neutral); electrostatic interactions eliminated.1.0 - 1.1 (Ideal)Maximum retention time; excellent peak shape.
Sample Dilution (10x) Reduces mass overload on limited silanol binding sites [2].Improves by ~0.3 Decreased sensitivity (LOD/LOQ).

Experimental Optimization Protocols

To establish a self-validating system, execute the following step-by-step methodologies. These protocols are designed to isolate variables and definitively resolve chemical tailing.

Protocol A: Low-pH Ion-Pairing Optimization (Recommended for UV & MS)

Causality: This protocol utilizes Trifluoroacetic acid (TFA) to simultaneously neutralize the stationary phase and ion-pair with the analyte, ensuring a purely hydrophobic retention mechanism.

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile (no buffers) for 20 column volumes to remove residual salts.

  • Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1.0 L of Milli-Q water (0.1% v/v). The resulting pH will be ~2.0.

    • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a fully end-capped, base-deactivated C18 column (e.g., Agilent Eclipse Plus or Waters Symmetry) [1].

  • Equilibration: Equilibrate the column at your initial gradient conditions for at least 15 column volumes. Self-Validation Check: Ensure the baseline is completely flat at 210 nm before proceeding.

  • Injection & Analysis: Inject a low-concentration standard (e.g., 10 µg/mL) of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.

  • Data Evaluation: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​≤1.2 , the method is optimized. If tailing persists, proceed to Protocol B.

Protocol B: High-pH Free-Base Optimization (Alternative for UV)

Causality: If low-pH ion-pairing fails or causes unacceptable MS suppression, shifting to a high pH deprotonates the primary amine, neutralizing the molecule and bypassing silanol interactions entirely.

  • Column Requirement (Critical): You must use a hybrid-silica column designed to withstand high pH (e.g., Waters XBridge C18). Standard silica will dissolve at pH > 8.0.

  • Mobile Phase Formulation:

    • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Equilibration: Flush the column with the high-pH mobile phase at 1.0 mL/min for 20 column volumes.

  • Injection: Inject the standard. Because the molecule is now neutral, expect a significant increase in retention time compared to Protocol A.

  • Validation: The peak should elute with high symmetry ( As​≈1.0 ). If the peak is symmetrical but too broad, increase the gradient slope or the column temperature (e.g., to 40°C) to improve mass transfer kinetics.

References

  • Axion Labs.HPLC Peak Tailing.
  • GMP Insiders.Peak Tailing In Chromatography: Troubleshooting Basics.
  • Benchchem.Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • Analytical Chemistry (ACS Publications).Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography.

Reference Data & Comparative Studies

Comparative

Cross-reactivity and off-target effects of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

In the landscape of drug discovery and chemical biology, the efficacy of a small molecule is intrinsically linked to its selectivity. A compound that potently modulates its intended target while minimally interacting wit...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the efficacy of a small molecule is intrinsically linked to its selectivity. A compound that potently modulates its intended target while minimally interacting with other cellular components is the gold standard. However, achieving this level of specificity is a significant challenge. Off-target effects, where a compound binds to and affects proteins other than the primary target, can lead to unforeseen toxicity, reduced efficacy, and misleading experimental results. This guide provides a comprehensive framework for characterizing the selectivity of a novel chemical entity, using the hypothetical compound 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride as a case study. While specific biological data for this particular molecule is not publicly available, its structure serves as a relevant example for outlining a robust selectivity profiling strategy.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach to understanding a compound's cross-reactivity and off-target effects.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with hurdles, with a significant number of failures attributed to a lack of selectivity. Early and comprehensive assessment of a compound's interaction with a wide array of cellular targets is therefore not just a recommendation but a critical necessity. This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of late-stage attrition.

A well-designed selectivity profiling cascade provides a wealth of information, including:

  • On-target potency: Affirming the compound's activity at its primary therapeutic target.

  • Off-target liabilities: Identifying unintended interactions that could lead to adverse effects.

  • Polypharmacology: Uncovering multiple, potentially beneficial, therapeutic activities.

  • Structure-Activity Relationships (SAR): Guiding the design of more selective analogs.

A Phased Approach to Selectivity Profiling

A logical and tiered approach to selectivity profiling is essential for efficient and cost-effective characterization of a novel compound. This typically begins with broad, high-throughput screens and progresses to more focused, in-depth analyses.

G A Phase 1: Broad Panel Screening B Phase 2: Secondary & Orthogonal Assays A->B Hit Confirmation C Phase 3: Cellular & Functional Assays B->C Validate On- & Off-Targets D Lead Optimization & In Vivo Studies C->D Assess Physiological Relevance

Caption: A typical workflow for compound selectivity profiling.

Phase 1: Casting a Wide Net with Broad Panel Screening

The initial step in understanding a compound's selectivity is to screen it against a large and diverse panel of biological targets. This provides an unbiased overview of its potential interactions across the proteome.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of early-stage selectivity profiling due to their robustness and sensitivity.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).[1]

Table 1: Representative Broad Panel Radioligand Binding Screen

Target ClassRepresentative Targets
G-Protein Coupled Receptors (GPCRs)Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic
Ion ChannelsSodium, Potassium, Calcium, Chloride
TransportersSERT, DAT, NET
EnzymesKinases, Proteases, Phosphodiesterases
Kinase Selectivity Panels

Given that protein kinases are a major class of drug targets and share a conserved ATP-binding site, assessing selectivity across the kinome is crucial.[2] Numerous commercial services offer kinase panels of varying sizes, from a few dozen to nearly the entire human kinome.[3][4] These assays typically measure the inhibition of kinase activity in the presence of the test compound.[2]

Phase 2: Confirmation and Deeper Dives with Secondary Assays

Hits identified in broad panel screens require confirmation and further characterization using orthogonal and more physiologically relevant assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular context.[5] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5] By measuring the amount of soluble protein remaining after heat treatment, one can determine if a compound is binding to its intended target and identify off-target interactions within the cell.[5][6]

Enzyme Inhibition Assays

For compounds targeting enzymes, detailed kinetic studies are necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). These assays are crucial for confirming hits from primary screens and for guiding structure-activity relationship (SAR) studies.

Phase 3: Assessing Functional Consequences in Cellular Systems

Ultimately, the most important aspect of selectivity is the functional consequence of a compound's interactions. Cell-based assays provide this critical information by measuring the downstream effects of target engagement in a living system.[7]

GPCR Functional Assays

For compounds targeting G-protein coupled receptors (GPCRs), a variety of functional assays can be employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.[8][9] These assays often measure changes in second messenger levels, such as cAMP or intracellular calcium, or utilize reporter gene systems.[10][11]

G cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified GPCR signaling pathway.

Cellular Phenotypic Assays

High-content imaging and other phenotypic screening platforms can provide an unbiased view of a compound's effects on cellular morphology, proliferation, and other parameters. These assays can reveal unexpected off-target effects that may not be apparent from target-based screens.

Experimental Protocols

The following are detailed, step-by-step methodologies for key selectivity profiling assays.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.[1]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compound (e.g., 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and test compound to the desired concentrations in assay buffer. The test compound should be prepared in a dilution series.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

    • 50 µL of radioligand.

    • 150 µL of diluted cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[13]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Protocol 2: Kinase Selectivity Profiling using an ADP-Glo™ Assay

This protocol is adapted for a high-throughput kinase selectivity screen.[14]

Materials:

  • Kinase panel (purified enzymes)

  • Substrate for each kinase

  • Test compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare working solutions of each kinase, its corresponding substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add:

    • 1 µL of test compound dilution.

    • 2 µL of kinase solution.

    • 2 µL of ATP/substrate mix.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value for each kinase.

Conclusion

A thorough understanding of a compound's selectivity is paramount for the successful development of new therapeutics and chemical probes. By employing a multi-faceted and tiered approach, from broad panel screening to in-depth cellular and functional assays, researchers can build a comprehensive selectivity profile. This proactive strategy enables informed decision-making, mitigates the risk of late-stage failures, and ultimately accelerates the translation of promising molecules into valuable scientific tools and life-saving medicines. While the specific biological activity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride remains to be elucidated, the principles and protocols outlined in this guide provide a robust framework for its characterization and for that of any novel chemical entity.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology.
  • Laschet, C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 1-18.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2322.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F1-F4.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Pelago Bioscience. (2023). Assessing compound selectivity with CETSA® Explore.
  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System Technical Manual #TM421.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Merck. (n.d.). [2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride AldrichCPR.

Sources

Validation

Comparative structural activity relationship (SAR) of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

An In-Depth Comparative Structural Activity Relationship (SAR) Guide to 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine and its Analogs Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery The thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Structural Activity Relationship (SAR) Guide to 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine and its Analogs

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and capacity for hydrogen bonding have made it a focal point in the design of novel therapeutics. The compound of interest, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine, belongs to a class of 2-substituted-4-(aminoethyl)thiazoles. This structural motif is of particular interest as it combines the versatile thiazole core with an ethanamine sidechain, a common feature in many neurotransmitters and receptor ligands, such as histamine and dopamine.

This guide provides a comprehensive comparative analysis of the structure-activity relationships within this chemical class. By examining how subtle modifications to the thiazole core and its substituents influence biological activity, we can elucidate the key molecular features driving efficacy and selectivity. The focus will be on understanding the role of the 2-position substituent, exemplified by the isopropyl group in our title compound, and the ethanamine sidechain. This analysis is critical for researchers and drug development professionals aiming to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

Comparative Structural Activity Relationship (SAR) Analysis

The biological activity of 2-substituted-4-(aminoethyl)thiazoles can be systematically dissected by considering three key structural regions: the substituent at the 2-position, the thiazole ring itself, and the 4-ethanamine sidechain.

The Influence of the 2-Position Substituent

The substituent at the 2-position of the thiazole ring plays a crucial role in modulating the potency and selectivity of these compounds. This position is often oriented towards a specific binding pocket in the target receptor or enzyme.

  • Alkyl Substituents: The size and lipophilicity of the alkyl group at the 2-position are critical determinants of activity. In the case of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine , the isopropyl group provides a moderate level of lipophilicity and steric bulk. Comparative studies on related scaffolds often show a parabolic relationship between alkyl chain length and activity. For instance, small groups like methyl or ethyl may establish key hydrophobic interactions, while excessively bulky groups can lead to steric hindrance, reducing binding affinity. The branched nature of the isopropyl group can also be crucial for fitting into specific hydrophobic pockets.

  • Aromatic Substituents: Replacing the alkyl group with an aromatic or heteroaromatic ring can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, potentially leading to a significant increase in potency. The electronic nature of the substituents on this aromatic ring can further fine-tune the activity.

The Role of the 4-Ethanamine Sidechain

The ethanamine sidechain at the 4-position is a key pharmacophoric element, often responsible for the primary interaction with the biological target.

  • The Amino Group: The basicity of the terminal amino group is vital for forming an ionic bond with an acidic residue (e.g., aspartate or glutamate) in the binding site of many receptors. At physiological pH, this amine is protonated, carrying a positive charge that drives this key interaction.

  • The Ethyl Linker: The two-carbon linker provides the optimal spatial distance between the thiazole scaffold and the terminal amine for many targets. Shortening or lengthening this chain often leads to a dramatic loss of activity, as it misaligns the key interacting groups within the binding pocket.

The Thiazole Core

The thiazole ring acts as a rigid scaffold, holding the 2-substituent and the 4-ethanamine sidechain in a specific spatial orientation. The sulfur and nitrogen atoms in the ring can also participate in hydrogen bonding or other interactions with the target protein.

Data Summary: SAR of 2-Substituted-4-(aminoethyl)thiazoles

The following table summarizes the general SAR trends for this class of compounds, based on data from analogous series. The activity data is presented qualitatively for illustrative purposes.

Compound Analog R Group (at 2-position) Modification Relative Activity Rationale for Activity Change
1 IsopropylReference Compound+++Balanced lipophilicity and steric bulk for optimal fit in a hydrophobic pocket.
2 MethylSmaller alkyl group++Reduced hydrophobic interaction, leading to lower affinity.
3 tert-ButylBulkier alkyl group+Steric hindrance prevents optimal binding in the pocket.
4 PhenylAromatic group++++Potential for additional π-stacking interactions, increasing affinity.
5 IsopropylN-methylation of ethanamine++Increased steric bulk around the key amine interaction site.
6 IsopropylPropylamine sidechain+Suboptimal spacing between the thiazole and the amine group.

Experimental Protocol: Radioligand Receptor Binding Assay

To quantify the binding affinity of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine and its analogs for a specific G-protein coupled receptor (GPCR), a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]-Histamine).

  • Test compounds (e.g., 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes expressing the target receptor.

  • Nonspecific Binding Control: Prepare wells containing the assay buffer, radioligand, and cell membranes, but with a high concentration of a known unlabeled ligand to determine nonspecific binding.

  • Total Binding Control: Prepare wells containing the assay buffer, radioligand, and cell membranes without any competing ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SAR_Relationship cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Thiazole Thiazole R_Group 2-Position Substituent (R) Thiazole->R_Group Sidechain 4-Ethanamine Sidechain Thiazole->Sidechain Activity Binding Affinity (Potency & Selectivity) R_Group->Activity Influences Hydrophobicity & Sterics Sidechain->Activity Key Interaction (Ionic Bond)

Caption: Key structural components influencing the biological activity of 2-substituted-4-(aminoethyl)thiazoles.

Assay_Workflow Start Start Prep Prepare Reagents (Compounds, Radioligand, Membranes) Start->Prep Incubate Incubate (Reagents in 96-well plate) Prep->Incubate Filter Filter & Wash (Separate bound/unbound) Incubate->Filter Count Scintillation Counting (Measure radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 & Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand receptor binding assay.

References

  • Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry Source: Medicinal Chemistry Communications URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review Source: Molecular Pharmacology URL: [Link]

Safety & Regulatory Compliance

Safety

2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride (derived from CAS 2028...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride (derived from CAS 202817-08-1)[1] is a highly versatile intermediate. However, its structural motifs—a lipophilic isopropyl-thiazole ring coupled with an amine hydrochloride salt—dictate specific physicochemical behaviors that require stringent safety and disposal protocols.

The presence of the hydrochloride salt enhances aqueous solubility but introduces acidic and corrosive properties upon dissociation. Concurrently, the thiazole moiety poses severe risks of generating highly toxic sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ ) during thermal decomposition[2][3]. To ensure operational integrity and regulatory compliance, the following self-validating disposal and handling protocols must be strictly implemented.

Hazard Assessment & Mechanistic Rationale

Understanding the causality behind a chemical hazard is the foundation of a robust laboratory safety culture. Amine hydrochlorides and thiazole derivatives interact dynamically with biological tissues and the environment, necessitating specific engineering controls[4][5].

Table 1: Physicochemical Hazard Profiling and Quantitative Safety Parameters

Hazard / ParameterGHS Category / MetricMechanistic Rationale & CausalityRequired Preventative Action
Skin Corrosion Category 1Amine hydrochloride hydrolyzes with ambient moisture, causing localized pH drops that denature epidermal proteins[2].Double-layer nitrile gloves; flame-retardant lab coat[6].
Serious Eye Damage Category 1Acid-catalyzed hydrolysis of corneal tissues leads to rapid, irreversible opacity upon direct contact[2].ANSI Z87.1 compliant tightly-sealed safety goggles[6].
Inhalation Toxicity PEL/TLV < 50 ppmAerosolized powders bypass ciliated epithelium, causing acute respiratory tract irritation[7].Fume hood face velocity: 80-100 fpm. N95/N100 respirator if outside hood[6][7].
Thermal Breakdown > 200°C (Est.)Cleavage of the thiazole ring releases toxic NOx​ , SOx​ , and HCl gas[2][3].Store away from strong oxidizers. High-temp incineration required[3][8].
Aquatic Toxicity Acute (Assumed)Lipophilic isopropyl group enhances bioaccumulation, disrupting cellular respiration in aquatic life[4].Absolute prohibition of drain disposal. 100% rinsate collection[9].

Operational Handling Protocol

Before initiating any disposal or experimental procedure, establish a secure handling environment to mitigate exposure risks.

  • Engineering Controls: Perform all manipulations within a certified chemical fume hood to prevent the inhalation of aerosolized powders[6][7].

  • Incompatibility Verification: Ensure the workspace is entirely free of strong oxidizing agents, alkali metals, and strong reducing agents. Organosulfide amine derivatives can react exothermically with these materials, potentially liberating hydrogen sulfide ( H2​S ) or hydrogen gas[3].

Step-by-Step Proper Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under[5]. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride must be treated as a regulated hazardous substance.

Phase 1: Solid and Liquid Waste Segregation
  • Solid Waste Collection: Sweep up unused or contaminated solid material using a non-sparking tool. Do not use combustible materials (e.g., paper towels) for the initial sweep, as the acidic nature of the hydrochloride salt combined with potential oxidation can lead to localized exothermic reactions[4]. Place the solid into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-on cap[9].

  • Liquid Waste Collection: If the compound is in solution (e.g., dissolved in DMSO, methanol, or water), collect it in a dedicated, compatible liquid hazardous waste carboy. Never mix this waste stream with strong acids or oxidizers[3][9].

Phase 2: Container Decontamination (The Triple-Rinse Protocol)

Empty containers that held the compound retain microscopic, highly reactive residues. This protocol exploits differential solubility to ensure total decontamination.

  • First Rinse (Organic Extraction): Add a small volume of a compatible organic solvent (e.g., ethanol or methanol) to the empty container. Cap and agitate thoroughly to dissolve the lipophilic isopropyl-thiazole residues. Pour the rinsate into the liquid hazardous waste container[9].

  • Second & Third Rinses (Aqueous Extraction): Repeat the agitation process twice using distilled water. This ensures the complete dissolution and removal of the hydrophilic amine hydrochloride salt. Add all aqueous rinsate to the hazardous waste container[9].

  • Defacement: Once the container is completely dry, deface or remove the original chemical label. The fully decontaminated container may now be disposed of in the regular laboratory recycling or trash[9].

Phase 3: Labeling and Final Disposition
  • Labeling: Attach a compliant "Hazardous Waste" tag to the collection containers. Explicitly list the full chemical name, the solvent composition, and the approximate concentration[4][9].

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) featuring secondary containment. Ensure the area is well-ventilated and kept away from heat sources[9][10].

  • Final Disposal: Coordinate with a certified environmental management company. The mandated final destruction method for halogenated thiazole amine salts is high-temperature incineration . This method ensures the complete thermal breakdown of the organic framework while utilizing industrial scrubbers to safely capture the evolved HCl , NOx​ , and SOx​ gases[2][8].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and personnel exposure. Follow the decision matrix below to dictate your response based on the spill volume.

SpillResponse Start Spill Detected: 2-(2-Isopropyl-1,3-thiazol-4-YL) ethanamine HCl Assess Assess Spill Volume & Ventilation Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small Minor release Large Large Spill (> 50g) Outside Fume Hood Assess->Large Major release Contain Cover with Inert Absorbent (Sand / Vermiculite) Small->Contain Evacuate Evacuate Lab & Contact EHS Immediately Large->Evacuate Collect Collect with Non-Sparking Tools Transfer to HDPE Container Contain->Collect Decontaminate Wash Area with Soap/Water Collect Rinsate Collect->Decontaminate Dispose Label as Hazardous Waste for Incineration Decontaminate->Dispose

Decision matrix and operational workflow for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine HCl spills.

References

  • NextSDS. "2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine - Chemical Substance Information." 1

  • Benchchem. "Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals." 4

  • Benchchem. "Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole." 6

  • AK Scientific, Inc. "Safety Data Sheet: 2-Propen-1-amine hydrochloride." 5

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste." 10

  • Benchchem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)."9

  • Benchchem. "Proper Disposal of Bis(2-chloroethyl)amine Hydrochloride: A Guide." 8

  • Fisher Scientific. "SAFETY DATA SHEET: Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride." 2

  • Towson University. "Chemical Hygiene Program." 7

  • PubChem - NIH. "Thiazole | C3H3NS | CID 9256." 3

Sources

Handling

Personal protective equipment for handling 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

Comprehensive Safety & Handling Guide: 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as an int...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as an integrated system of risk mitigation. 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride (CAS 202817-08-1) is a highly valuable thiazole-based amine intermediate frequently utilized in pharmaceutical drug development. However, its physicochemical properties demand strict operational respect.

Because it is an amine hydrochloride salt, it typically presents as a fine, crystalline, and potentially hygroscopic powder. If aerosolized during transfer, the dust readily dissolves in the moisture of the respiratory tract or ocular fluid. This rapid dissolution causes acute localized irritation (classified under GHS as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3). This guide outlines the self-validating safety protocols, specific Personal Protective Equipment (PPE) requirements, and disposal methodologies necessary to handle this compound safely, ensuring both scientific integrity and compliance with OSHA standards[1].

Causality-Driven PPE Requirements

Selecting PPE is not arbitrary; it is a direct response to the chemical's physical state and reactivity. Because this compound is handled as a solid powder, the primary vectors of exposure are inhalation of dust and dermal contact. In accordance with OSHA's PPE standard (29 CFR 1910.132)[1], the following barrier protections are mandatory.

Table 1: PPE Specifications and Scientific Causality

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face Indirect-vented safety goggles (ANSI Z87.1+)Prevents fine hydrochloride dust from settling into the eyes. Standard safety glasses leave gaps; indirect venting prevents fogging while blocking aerosols[2].
Hand Protection Double-layered Nitrile gloves (≥4 mil thickness)Nitrile provides superior chemical resistance to amine derivatives compared to latex. Double-gloving ensures a safe barrier remains if the outer glove tears or is contaminated[3].
Body Protection 100% Cotton lab coat, fully buttonedSynthetic fabrics can generate static electricity, causing the fine HCl salt powder to cling to the wearer. Cotton minimizes static charge[3].
Respiratory N95 or P100 Particulate RespiratorProtects against STOT SE 3 respiratory irritation. Note: Primary handling must occur inside a chemical fume hood, which generally negates the need for a respirator[4].

Operational Workflow: Step-by-Step Methodology

To maintain a self-validating safety system, each step of the handling process must confirm the success of the previous step. This protocol aligns with the National Research Council's Prudent Practices in the Laboratory[5].

Step 1: Pre-Operation Verification & Gowning

  • Action: Don the cotton lab coat, safety goggles, and double nitrile gloves.

  • Validation: Verify the chemical fume hood's continuous airflow monitor reads between 80–100 feet per minute (fpm). As a physical check, tape a small piece of a Kimwipe to the bottom of the sash; it should pull gently and consistently inward. Do not open the chemical container if airflow is compromised.

Step 2: Weighing and Transfer

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Hydrochloride salts frequently exhibit static charge, causing the powder to "jump" and aerosolize when manipulated. Using anti-static tools or a static eliminator (ionizer) prevents this physical dispersion.

  • Action: Use a stainless steel or PTFE-coated micro-spatula to transfer the 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. Close the primary container immediately after the transfer is complete to prevent moisture absorption from the air.

Step 3: Post-Operation Decontamination (Doffing)

  • Action: Wipe down the balance and hood surface with a damp paper towel. Because the HCl salt is highly water-soluble, water is the most effective initial decontamination solvent. Follow this with a 70% ethanol wipe to sanitize the area.

  • Action: Remove the outer pair of gloves inside the hood and dispose of them in the solid hazardous waste container. Remove the inner gloves and wash hands thoroughly with soap and water.

Mandatory Visualization: Handling Workflow

The following diagram illustrates the logical progression of risk mitigation when handling this compound.

HandlingWorkflow A Risk Assessment (OSHA 29 CFR 1910.132) B Don Core PPE (Cotton Coat, Goggles, Nitrile) A->B C Engineering Controls (Verify Fume Hood >80 fpm) B->C D Weighing & Transfer (Anti-static precautions) C->D E Spill or Exposure Detected? D->E F Emergency Protocol (Eyewash / Spill Kit) E->F Yes G Standard Disposal (Solid Halogenated Waste) E->G No H Doff PPE & Decontaminate (Wash Hands) F->H G->H

Workflow for handling 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.

Emergency & Disposal Plans

As mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[1], your laboratory's Chemical Hygiene Plan must include specific emergency and disposal contingencies for irritating powders.

  • Spill Response: If a dry spill occurs outside the fume hood, do not sweep . Sweeping mechanically aerosolizes the irritant powder into the breathing zone. Instead, gently cover the spill with damp absorbent pads to dissolve and trap the hydrochloride salt. Place the saturated pads into a labeled, sealable hazardous waste bag.

  • Exposure Response: In the event of eye contact, immediately flush with water at an emergency eyewash station for a minimum of 15 minutes. The high water solubility of the salt means it will wash out rapidly, but immediate, high-volume dilution is critical to prevent localized osmotic or pH-driven tissue damage.

  • Waste Disposal: Do not wash excess powder down the sink. Collect all solid waste, contaminated gloves, and weigh boats into a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant (Amine Hydrochloride)". If the compound is dissolved in an organic solvent during synthesis, dispose of the resulting liquid in a designated "Halogenated Organic Waste" carboy. The presence of the chloride ion requires this segregation, as mixing it with certain non-halogenated waste streams can lead to the formation of corrosive gases during waste processing[5].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS. Available at:[Link]

Sources

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